molecular formula C9H9ClO3S B13216545 2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride

2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride

Cat. No.: B13216545
M. Wt: 232.68 g/mol
InChI Key: KXTBDGYPDCWBGB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C₉H₉ClO₃S. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride typically involves the reaction of 2,3-dihydrobenzofuran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For instance, the sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar chemical properties.

    Benzofuran-2-carboxylic acid: An oxidized derivative of benzofuran.

Uniqueness

2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential biological activities compared to its parent and related compounds .

Properties

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h1-4,8H,5-6H2

InChI Key

KXTBDGYPDCWBGB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)CS(=O)(=O)Cl

Origin of Product

United States

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